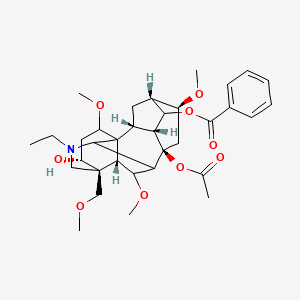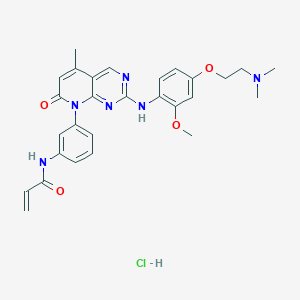
EGFR-IN-1 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGFR-IN-1 hydrochloride is an irreversible and specific inhibitor of the L858R/T790M mutant epidermal growth factor receptor (EGFR). It exhibits potent antitumor and antiproliferative activity, particularly in H1975 cells and mutant HCC827 cells . This compound is highly selective, with a 100-fold preference for mutant EGFR over the wild-type .
準備方法
The synthesis of EGFR-IN-1 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The preparation method typically includes:
Formation of the Core Structure: This involves the synthesis of the quinazoline core, which is a common scaffold in many EGFR inhibitors.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production: Large-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
EGFR-IN-1 hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
EGFR-IN-1 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: It serves as a lead compound for the development of new anticancer drugs targeting EGFR mutations.
Industry: The compound is used in the pharmaceutical industry for the development and testing of new cancer therapies
作用機序
EGFR-IN-1 hydrochloride exerts its effects by irreversibly binding to the L858R/T790M mutant EGFR. This binding inhibits the phosphorylation of tyrosine residues, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking this pathway, the compound effectively inhibits the growth of cancer cells that harbor these mutations .
類似化合物との比較
EGFR-IN-1 hydrochloride is unique in its high selectivity for the L858R/T790M mutant EGFR. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with oral activity.
Erlotinib: Another first-generation inhibitor used for non-small cell lung cancer.
Osimertinib: A third-generation inhibitor that targets the T790M resistance mutation.
Lapatinib: An inhibitor of both EGFR and ErbB2, used for breast cancer treatment .
These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its high selectivity for specific EGFR mutations, making it a valuable tool in cancer research and therapy.
特性
分子式 |
C28H31ClN6O4 |
|---|---|
分子量 |
551.0 g/mol |
IUPAC名 |
N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H |
InChIキー |
SDTFYMHVYLJYFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


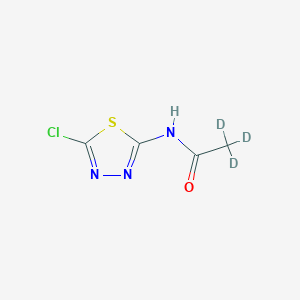
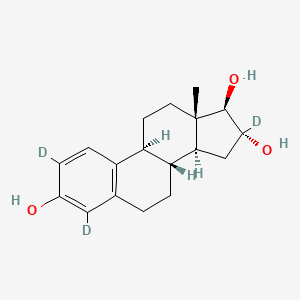
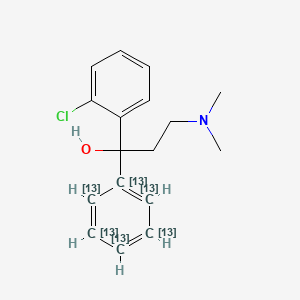
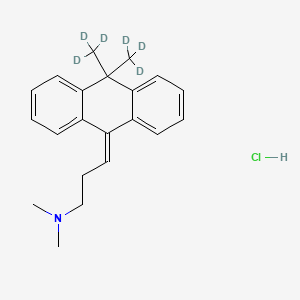
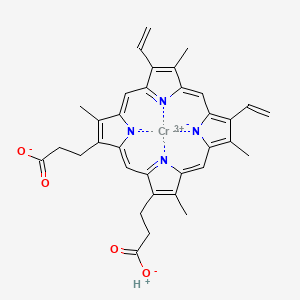
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
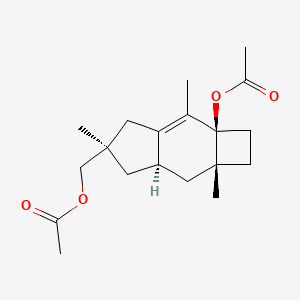
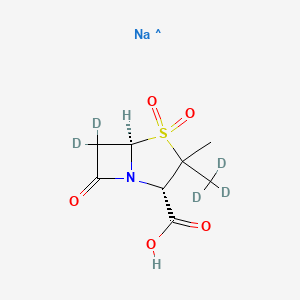
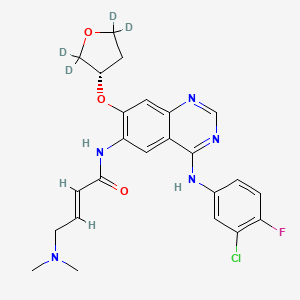
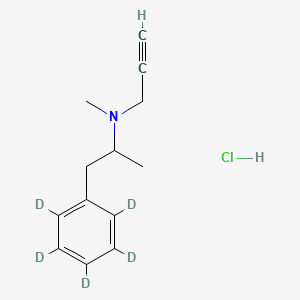
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
